Methimazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether.

1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL

SOL IN PYRIDINE

Slightly soluble in benzene.

1.13e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Management of Graves' Disease

Graves' disease is an autoimmune disorder causing hyperthyroidism. Methimazole acts by inhibiting the production of thyroid hormones within the thyroid gland. Studies have shown its efficacy in restoring normal thyroid function and reducing goiter size in most patients with Graves' disease [National Institutes of Health, ]. Research suggests that continuous methimazole therapy for 5 years might lead to an 84% remission rate, with the effects persisting even after drug withdrawal [National Institutes of Health, ].

Treatment Option for Other Hyperthyroidism Cases

Beyond Graves' disease, methimazole is also used for managing hyperthyroidism caused by toxic multinodular goiter, a condition with multiple enlarged nodules on the thyroid gland. This medication is particularly suitable for patients who are not candidates for surgery or radioactive iodine therapy [National Institutes of Health, ].

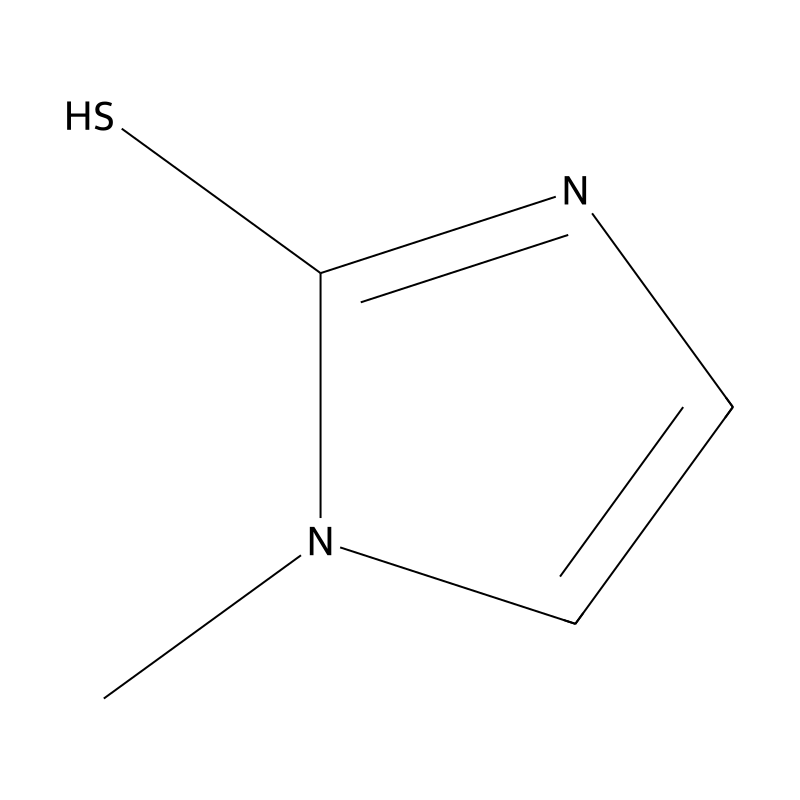

Methimazole is an antithyroid medication primarily used to treat hyperthyroidism, a condition characterized by excessive production of thyroid hormones. It is classified as a thioamide and is known for its ability to inhibit the synthesis of thyroid hormones by obstructing the action of thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in thyroglobulin, the precursor of thyroid hormones. The chemical formula of methimazole is , with a molar mass of 114.17 g/mol. It appears as a white to light brown crystalline powder, soluble in water, ethanol, and chloroform, but poorly soluble in ether .

Methimazole's primary mechanism of action involves the inhibition of thyroid peroxidase. This enzyme catalyzes the conversion of iodide ions into iodine and facilitates the incorporation of iodine into tyrosine residues on thyroglobulin. By inhibiting this process, methimazole reduces the synthesis of triiodothyronine (T3) and thyroxine (T4) hormones .

The reactions can be summarized as follows:

- Iodide to Iodine Conversion:

- Iodination of Tyrosine:

- Formation of Thyroid Hormones:

Methimazole exhibits significant biological activity by effectively lowering levels of thyroid hormones in patients with hyperthyroidism. Its onset of action typically occurs within 12 to 18 hours after administration, making it a rapid therapeutic option for managing elevated thyroid hormone levels . Methimazole is approximately ten times more potent than propylthiouracil and has a longer duration of action .

The drug is primarily absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 1 to 2 hours post-administration. Its bioavailability ranges from 80% to 95%, and it demonstrates minimal protein binding .

Methimazole can be synthesized through various methods:

- Two-Stage Process: The original synthesis method involves reacting 2,2-diethoxyethaneamine with methyl isothiocyanate, followed by cyclization in an acid-catalyzed reaction .

- Alternative Routes: More recent methods utilize 2-chloro-1,2-diethoxyethane reacted with methylamine, leading to an intermediate that can be treated with potassium thiocyanate in acid to yield methimazole .

Methimazole may interact with various medications and substances, which can affect its efficacy or increase the risk of side effects. Notable interactions include:

- Anticoagulants: Methimazole may enhance the effects of anticoagulants, necessitating careful monitoring.

- Other Antithyroid Drugs: Concurrent use with other antithyroid medications can lead to additive effects.

- Dietary Supplements: Certain herbal supplements may also influence methimazole metabolism or efficacy.

Patients are advised to inform healthcare providers about all medications and supplements being taken to avoid potential interactions .

Methimazole belongs to a class of drugs known as thioamides. Other compounds in this category include:

- Propylthiouracil: Another antithyroid medication that inhibits thyroid hormone synthesis but has a different potency and duration compared to methimazole.

- Carbimazole: A prodrug that is converted into methimazole in the body; it shares similar mechanisms and applications.

- Thiamazole: An alternative name for methimazole, often used interchangeably.

Comparison TableCompound Potency Onset of Action Duration of Action Unique Features Methimazole High 12-18 hours Prolonged More potent than propylthiouracil Propylthiouracil Moderate 1-2 hours Shorter Effective for severe cases but less potent Carbimazole High Similar Prolonged Converted to methimazole in vivo Thiamazole High Similar Prolonged Alternate name for methimazole

| Compound | Potency | Onset of Action | Duration of Action | Unique Features |

|---|---|---|---|---|

| Methimazole | High | 12-18 hours | Prolonged | More potent than propylthiouracil |

| Propylthiouracil | Moderate | 1-2 hours | Shorter | Effective for severe cases but less potent |

| Carbimazole | High | Similar | Prolonged | Converted to methimazole in vivo |

| Thiamazole | High | Similar | Prolonged | Alternate name for methimazole |

Methimazole's unique combination of potency, rapid onset, and prolonged action makes it a preferred choice among thioamide medications for treating hyperthyroidism. Its effectiveness and tolerability contribute to its widespread use in clinical practice .

The synthetic history of methimazole dates back to 1949 when it was first introduced as an antithyroid agent [1]. The earliest documented synthesis methods established the foundation for methimazole production and involved classical organic chemistry approaches that remained standard for several decades.

Traditional Aminoacetal-Based Synthesis

The first major historical synthetic pathway involves the reaction of aminoacetaldehyde diethyl acetal with methyl isothiocyanate [1]. This method represented the pioneering approach to methimazole synthesis and was widely adopted in early pharmaceutical manufacturing. The reaction proceeds through a nucleophilic addition mechanism where the amino group attacks the electrophilic carbon of the isothiocyanate, followed by cyclization to form the imidazole ring structure.

The mechanism begins with the formation of a thiourea intermediate, which subsequently undergoes cyclization under acidic conditions to yield the desired 1-methyl-2-mercaptoimidazole structure. This pathway demonstrated the feasibility of constructing the imidazole-thione core structure that defines methimazole's pharmacological activity [1].

Thiocyanic Acid Method

An alternative historical approach utilizes thiocyanic acid reacting with N-substituted amino acetals [1]. This method offered synthetic flexibility by allowing variations in the acetal component while maintaining the thiocyanate as the sulfur source. The reaction mechanism involves initial formation of a thiocyanate ester intermediate, followed by cyclization and methylation steps to generate the final methimazole product.

This pathway proved particularly valuable for medicinal chemistry applications where structural modifications were required for structure-activity relationship studies. The method's versatility allowed researchers to explore various substitution patterns on the imidazole ring system [1].

Modern Industrial Synthesis Protocols

Contemporary industrial synthesis of methimazole has evolved significantly from historical methods, incorporating advanced process chemistry principles, green chemistry concepts, and quality-by-design approaches to achieve superior yields, purity, and scalability.

Base Hydrolysis of Imidazole Carboxylate

A breakthrough in modern methimazole synthesis involves the base hydrolysis of ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate [2] [3]. This scalable process achieves an overall yield of 78% and has been optimized through Quality by Design principles to ensure robust industrial production.

The synthesis begins with 1-methyl-1H-imidazole reacting with ethyl chloroformate and sulfur to produce the key intermediate ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate. This intermediate undergoes a two-step hydrolysis process in the presence of a base to yield methimazole [2]. The reaction conditions have been carefully optimized to minimize impurity formation and maximize product recovery.

Process parameters include controlled temperature maintenance, specific pH ranges, and optimized reaction times to ensure consistent product quality. The method's robustness has been validated through extensive process characterization studies, demonstrating its suitability for large-scale pharmaceutical manufacturing [2].

Organolithium-Mediated Synthesis

An innovative modern approach employs N-methylimidazole, N-butyllithium, and powdered sulfur in an organic solvent system [4]. This method represents a significant advancement in synthetic methodology by utilizing organometallic chemistry to achieve direct sulfuration of the imidazole ring.

The reaction mechanism involves lithiation of the 2-position of N-methylimidazole using N-butyllithium, followed by treatment with elemental sulfur to introduce the thiol functionality. The process requires anhydrous conditions and inert atmosphere handling due to the sensitivity of organolithium reagents to moisture and oxygen [4].

Acid-Catalyzed Condensation Process

A highly efficient industrial process utilizes methylamino acetaldehyde diethyl acetal and potassium thiocyanate as starting materials [5] [6]. This method achieves a yield of 47.2% and incorporates several innovative process improvements including controlled temperature condensation reactions and optimized purification protocols.

The synthesis involves adding methylamino acetaldehyde diethyl acetal, potassium thiocyanate, and purified water to a reactor, followed by dropwise addition of dilute hydrochloric acid while maintaining temperature control at approximately 30°C [7]. After reaction completion, the product is isolated through reduced pressure distillation, ethyl acetate dissolution, and subsequent crystallization from purified water at pH 1 [7].

Purification and Isolation Techniques

The purification of methimazole requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards while maintaining high product recovery yields. Multiple purification methodologies have been developed and optimized for different synthetic routes and scale requirements.

Crystallization Methods

Aqueous Recrystallization represents the most widely employed purification technique, achieving purities exceeding 99% with recovery yields of 85-95% [7]. The process involves dissolving crude methimazole in hot water, followed by controlled cooling to induce crystallization. The method's effectiveness stems from methimazole's high water solubility (200 g/L) and the differential solubility of impurities [1].

Ethanol-Water Recrystallization provides an alternative approach with yields of 80-90% and purities above 98%. This method is particularly effective for removing lipophilic impurities that remain soluble in the ethanol-water mixture while methimazole crystallizes preferentially.

Acetonitrile Crystallization achieves the highest purity levels (>99%) with excellent recovery yields of 90-95% [8]. This technique is especially valuable for producing pharmaceutical-grade material where trace impurity levels must be minimized.

Chromatographic Purification

Column chromatography using silica gel with ethyl acetate as eluent achieves purities above 98% with yields of 75-85%. This method effectively separates methimazole from closely related structural analogs and synthesis by-products [9]. The technique is particularly valuable for removing colored impurities and achieving consistent product appearance.

High-performance liquid chromatography serves both analytical and preparative functions, enabling precise separation of methimazole from related substances. Reversed-phase HPLC with UV detection at 254 nm provides excellent resolution for both purification and quality control applications [10] [9].

Advanced Separation Techniques

Vacuum Distillation removes volatile impurities and solvents, achieving purities above 95% with yields of 70-80%. The method's effectiveness relies on methimazole's decomposition temperature of 280°C, providing a sufficient temperature window for purification [1].

Precipitation Methods utilizing acid adjustment achieve excellent results with recovery yields of 90-95% and purities exceeding 99%. The technique involves dissolving crude methimazole in aqueous solution and adjusting pH to the isoelectric point to induce precipitation of pure product [7].

Quality Control Standards

Comprehensive quality control protocols ensure methimazole meets stringent pharmaceutical specifications through multiple analytical techniques and acceptance criteria designed to guarantee safety, efficacy, and regulatory compliance.

Identity and Purity Specifications

Purity Requirements mandate minimum 99% methimazole content determined by HPLC-UV analysis [11] [12]. The specification ensures therapeutic efficacy while minimizing potential adverse effects from impurities. Analytical methods utilize reversed-phase chromatography with UV detection at appropriate wavelengths to achieve precise quantification.

Melting Point Specification requires values between 144-147°C, confirming proper crystalline form and absence of significant impurities [11] [12]. This physical property serves as a rapid quality indicator and helps ensure consistent bioavailability characteristics.

Purity

Physical Description

Color/Form

WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = -0.34

-0.2

Odor

Decomposition

Appearance

Melting Point

146-148 °C

146 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 57 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 56 of 57 companies with hazard statement code(s):;

H302 (17.86%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H361 (82.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

METHIMAZOLE IS APPROX 10 TIMES AS POTENT AS PROPYLTHIOURACIL & IS MORE PROMPT IN ELICITING ANTITHYROID RESPONSE. DRUG ALSO EXHIBITS MORE PROLONGED ACTION THAN PROPYLTHIOURACIL...

...USED IN TREATMENT OF HYPERTHYROIDISM...(1) AS DEFINITIVE TREATMENT, TO CONTROL DISORDER IN ANTICIPATION OF SPONTANEOUS REMISSION IN GRAVE'S DISEASE; (2) IN CONJUNCTION WITH RADIOIODINE, TO HASTEN RECOVERY WHILE AWAITING EFFECTS OF RADIATION; & (3) TO CONTROL DISORDER IN PREPN FOR SURGICAL TREATMENT. /ANTITHYROID DRUGS/

THERE ARE NO COMMERCIAL PREPN AVAIL FOR PARENTERAL USE IN RARE EVENT THAT TREATMENT CANNOT BE GIVEN BY MOUTH. FOR THIS EVENTUALITY & FOR EXPTL PURPOSES, FREELY WATER-SOL COMPD, METHIMAZOLE, CAN BE DISSOLVED IN SALINE SOLN & STERILIZED BY HEAT.

Methimazole /is/ indicated in the treatment of hyperthyroidism, including prior to surgery or radiotherapy, and as adjunct in the treatment of thyrotoxicosis or thyroid storm. Propylthiouracil may be preferred over methimazole for use in thyroid storm, since propylthiouracil inhibits peripheral conversion of thyroxine (T4) to triiodothyronine (T3). /Included in US product labeling/

Pharmacology

Methimazole is a thioamide inhibitor of the enzyme thyroid peroxidase (TPO), with antithyroid activity. Upon administration, methimazole inhibits the metabolism of iodide and the iodination of tyrosine residues in the thyroid hormone precursor thyroglobulin by TPO; this prevents the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

MeSH Pharmacological Classification

ATC Code

H03 - Thyroid therapy

H03B - Antithyroid preparations

H03BB - Sulfur-containing imidazole derivatives

H03BB02 - Thiamazole

Mechanism of Action

ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. ...IMPLIES THAT THEY INTERFERE WITH OXIDATION OF IODIDE ION.../WHICH/ IS PROBABLY BROUGHT ABOUT BY PEROXIDASE. /ANTITHYROID DRUGS/

ANTITHYROID DRUGS INHIBIT THE FORMATION OF THYROID HORMONES BY ITERFERING WITH THE INCORPORATION OF IODINE INTO TYROSYL RESIDUES OF THYROGLOBULIN; THEY ALSO INHIBIT THE COUPLING OF THESE IODOTYROSYL RESIDUES TO FORM IODOTHYRONINES.

Methimazole inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, methimazole may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence, it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Methimazole does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Peroxidase [EC:1.11.1.-]

TPO [HSA:7173] [KO:K00431]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Urinary excretion of unchanged methimazole has been reported to be between 7% and 12%. Elimination via feces appears to be limited, with a cumulative fecal excretion of 3% after administration of methimazole. Enterohepatic circulation also appears to play a role in the elimination of methimazole and its metabolites, as significant amounts of these substances are found in the bile post-administration.

The apparent volume of distribution of methimazole has been reported as roughly 20 L. Following oral administration, methimazole is highly concentrated in the thyroid gland - intrathyroidal methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion.

Following a single intravenous bolus injection of 10mg of methimazole, clearance was found to be 5.70 L/h. Renal impairment does not appear to alter clearance of methimazole, but patients with hepatic impairment showed a reduction in clearance roughly proportional to the severity of their impairment - moderate insufficiency resulted in a clearance of 3.49 L/h, while severe insufficiency resulted in a clearance of 0.83 L/h. There does not appear to be any significant differences in clearance based on thyroid status (i.e. no difference between euthyroid and hyperthyroid patients).

FOUR DAYS AFTER IV ADMIN OF (14)C-METHIMAZOLE TO RATS, RETENTION OF (14)C WAS GREATEST IN THYROID & ADRENALS; 76% OF DOSE HAD BEEN EXCRETED IN URINE & 6% IN FECES.

(14)C-METHIMAZOLE RADIOACTIVITY CONCENTRATES MORE IN THE THYROID THAN IN ANY OTHER TISSUE, WITH THYROID:PLASMA RATIO REACHING 62.5 AFTER 4 DAYS' CONTINUOUS DOSING.

COMPLETE ABSORPTION...FROM ORAL DOSES...DEMONSTRATED IN RATS. ...IS NEGLIGIBLY BOUND TO PLASMA PROTEINS &...EXHIBITS SINGLE-COMPARTMENT KINETICS EVEN AFTER IV DOSES. ...ATTRIBUTED TO FASTER TISSUE PENETRATION BY METHIMAZOLE DUE TO ITS HIGHER LIPID:WATER PARTITION COEFFICIENT.

BILIARY EXCRETION OF RADIOACTIVITY FROM...(35)S-METHIMAZOLE...AMOUNTED TO ONLY 21%...OF IV DOSES. BILIARY RADIOACTIVITY WAS ALMOST ENTIRELY DUE TO METABOLITES...

For more Absorption, Distribution and Excretion (Complete) data for METHIMAZOLE (9 total), please visit the HSDB record page.

Metabolism Metabolites

ADMIN...TO SPRAGUE-DAWLEY RATS...UP TO 21% OF DOSE...EXCRETED UNCHANGED IN 24-HR URINE, IN WHICH MAJOR METABOLITE WAS...GLUCURONIDE (36-48%); REMAINING URINARY METABOLITE HAS NOT BEEN IDENTIFIED.

INCUBATION OF METHIMAZOLE WITH RAT HEPATIC MICROSOMES LED TO FORMATION OF 3-METHYL-2-THIOHYDANTOIN & N-METHYLIMIDAZOLE.

Wikipedia

Thiamazole

Tirofiban

Drug Warnings

BECAUSE AGRANULOCYTOSIS CAN DEVELOP RAPIDLY, PERIODIC WHITE-CELL COUNTS ARE OF LITTLE HELP. PATIENTS SHOULD IMMEDIATELY REPORT DEVELOPMENT OF SORE THROAT OR FEVER, WHICH USUALLY HERALDS ONSET OF THIS REACTION.

MAIN DRAWBACK TO THERAPY WITH ANTITHYROID DRUGS IS HIGH INCIDENCE OF RELAPSE WHEN TREATMENT IS STOPPED. ... FREQUENT TAKING OF MEDICATION FOR LONG PERIODS OF TIME IS ANOTHER DISADVANTAGE &, ALTHOUGH UNTOWARD REACTIONS...ARE NOT FREQUENT & RARELY SERIOUS, THEY CONSTITUTE FURTHER DISADVANTAGE.

CROSS SENSITIVITY TO OTHER THIOAMIDE DERIVATIVES MAY OCCUR IN SUSCEPTIBLE PT.

For more Drug Warnings (Complete) data for METHIMAZOLE (13 total), please visit the HSDB record page.

Biological Half Life

Plasma half-life is 3-5 hr

The elimination half-life of methimazole reportedly ranges from about 5-13 hours.

T/2...IN PLASMA...FOR METHIMAZOLE IS ABOUT 4-6 HR. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

COLUMN CHROMATOGRAPHY; SPECTROPHOTOMETRY.

AOAC Method 967.32. Methimazole in Drugs. Infrared Spectrophotometric Method.

Clinical Laboratory Methods

DETERMINATION OF METHIMAZOLE IN PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. SENSITIVITY OF METHOD ALLOWED DETECTION OF A CONCN AS LOW AS 5 NG/ML OF PLASMA. NO INTERFERENCE WITH OTHER BIOLOGICAL PRODUCTS WAS DETECTED.

DETERMINATION OF METHIMAZOLE IN PLASMA USING GAS CHROMATOGRAPHY-MASS SPECTROMETRY AFTER EXTRACTIVE ALKYLATION. PRECISION OF METHOD AT LEVEL OF 5 NG METHIMAZOLE/ML OF PLASMA WAS 6%.

Storage Conditions

Interactions

Hyperthyroid patients have exhibited increased metabolic clearance of aminophylline and theophyline, which returned to normal as the patients became euthyroid; decreased dose of aminophylline, oxtriphylline, or theophylline may be necessary as patients become euthyroid. /Antithyroid agents/

Iodide or iodine excess may decrease response to antithyroid agents, requiring an increase in dosage or longer duration of therapy with antithyroid agents; amiodarone contains 37% iodine by weight, and therefore its use significantly increases iodine intake; iodine deficiency may increase response to antithyroid agents requiring a decrease in dosage or shorter duration of therapy with antithyroid agents. /Antithyroid agents/

As thyroid and metabolic status of patient decreases toward normal, response to oral anticoagulants may decrease; however, if thioamide-induced hypoprothrombinemia occurs, anticoagulant effect may be enhanced; adjustment of oral anticoagulant dosage on the basis of prothrombin time is recommended. /Antithyroid agents/

For more Interactions (Complete) data for METHIMAZOLE (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Hill KE, Chambers JP, Jones BR, Bolwell CF, Aberdein D, Mills PC. Trans-pinnal movement of methimazole: an in vitro study showing that methimazole can cross from the inner to outer pinna of cats. J Feline Med Surg. 2015 Dec;17(12):1005-11. doi: 10.1177/1098612X14567548. Epub 2015 Jan 19. PubMed PMID: 25600079.

3: Hill KE, Chambers JP, Jones BR, Bolwell CF, Aberdein D, Mills PC. Regional variations in percutaneous absorption of methimazole: an in vitro study on cat skin. J Vet Pharmacol Ther. 2015 Dec;38(6):616-8. doi: 10.1111/jvp.12220. Epub 2015 Feb 26. PubMed PMID: 25728360.

4: Chen QL, Luo Z, Shi X, Wu K, Zhuo MQ, Song YF, Hu W. Dietary methimazole-induced hypothyroidism reduces hepatic lipid deposition by down-regulating lipogenesis and up-regulating lipolysis in Pelteobagrus fulvidraco. Gen Comp Endocrinol. 2015 Jun-Jul;217-218:28-36. doi: 10.1016/j.ygcen.2015.05.006. Epub 2015 May 15. PubMed PMID: 25985894.

5: Dorraji PS, Jalali F. Sensitive amperometric determination of methimazole based on the electrocatalytic effect of rutin/multi-walled carbon nanotube film. Bioelectrochemistry. 2015 Feb;101:66-74. doi: 10.1016/j.bioelechem.2014.07.009. Epub 2014 Aug 12. PubMed PMID: 25128894.

6: Heidari R, Niknahad H, Jamshidzadeh A, Azarpira N, Bazyari M, Najibi A. Carbonyl traps as potential protective agents against methimazole-induced liver injury. J Biochem Mol Toxicol. 2015 Apr;29(4):173-81. doi: 10.1002/jbt.21682. Epub 2014 Dec 24. Erratum in: J Biochem Mol Toxicol. 2015 Aug;29(8):398. Dosage error in article text. PubMed PMID: 25545158.

7: Cheung CL, Sing CW, Tang CS, Cheng VK, Pirmohamed M, Choi CH, Hung CS, Lau EY, Lee KF, Mak MW, Leung JY, Wong TW, Ho AY, Chan KW, Hung V, Tam V, Siu SC, Pang HK, Wat WZ, Lee HH, Chung CT, Hue RS, Sham PC, Cheung BM, Wong IC, Tan KC, Kung A. HLA-B*38:02:01 predicts carbimazole/methimazole-induced agranulocytosis. Clin Pharmacol Ther. 2016 May;99(5):555-61. doi: 10.1002/cpt.309. Epub 2016 Jan 12. PubMed PMID: 26599303.

8: Kruljac I, Solter D, Vrkljan AM, Solter M. Remission of Graves' disease is not related to early restoration of euthyroidism with high-dose methimazole therapy. Endocr Res. 2015;40(1):25-8. doi: 10.3109/07435800.2014.914038. Epub 2014 May 15. PubMed PMID: 24833206.

9: Urquiza NM, Islas MS, Ariza ST, Jori N, Martínez Medina JJ, Lavecchia MJ, López Tévez LL, Lezama L, Rojo T, Williams PA, Ferrer EG. Anti-thyroid and antifungal activities, BSA interaction and acid phosphatase inhibition of methimazole copper(II) complexes. Chem Biol Interact. 2015 Mar 5;229:64-72. doi: 10.1016/j.cbi.2014.12.036. Epub 2015 Jan 29. PubMed PMID: 25641192.

10: Alapati A, Deosarkar SP, Lanier OL, Qi C, Carlson GE, Burdick MM, Schwartz FL, McCall KD, Bergmeier SC, Goetz DJ. Simple modifications to methimazole that enhance its inhibitory effect on tumor necrosis factor-α-induced vascular cell adhesion molecule-1 expression by human endothelial cells. Eur J Pharmacol. 2015 Mar 15;751:59-66. doi: 10.1016/j.ejphar.2015.01.032. Epub 2015 Jan 29. PubMed PMID: 25641748; PubMed Central PMCID: PMC5019189.

11: Aldridge C, Behrend EN, Martin LG, Refsal K, Kemppainen RJ, Lee HP, Chciuk K. Evaluation of thyroid-stimulating hormone, total thyroxine, and free thyroxine concentrations in hyperthyroid cats receiving methimazole treatment. J Vet Intern Med. 2015 May-Jun;29(3):862-8. doi: 10.1111/jvim.12575. Epub 2015 Apr 1. PubMed PMID: 25832129; PubMed Central PMCID: PMC4895416.

12: Kaysin A, Viera AJ. A case of atypical Bartonella henselae infection in a patient with methimazole-induced agranulocytosis. BMJ Case Rep. 2015 Aug 27;2015. pii: bcr2015209314. doi: 10.1136/bcr-2015-209314. PubMed PMID: 26315358.

13: Stafford D, Vaidyanathan P, Kaplowitz P. Children with hyperthyroidism younger than age 7 require higher mg/kg doses of methimazole to normalize free T4 compared to older children. J Pediatr Endocrinol Metab. 2015 Nov 1;28(11-12):1339-42. doi: 10.1515/jpem-2015-0024. PubMed PMID: 26226121.

14: Yoshihara A, Noh JY, Watanabe N, Mukasa K, Ohye H, Suzuki M, Matsumoto M, Kunii Y, Suzuki N, Kameda T, Iwaku K, Kobayashi S, Sugino K, Ito K. Substituting Potassium Iodide for Methimazole as the Treatment for Graves' Disease During the First Trimester May Reduce the Incidence of Congenital Anomalies: A Retrospective Study at a Single Medical Institution in Japan. Thyroid. 2015 Oct;25(10):1155-61. doi: 10.1089/thy.2014.0581. Epub 2015 Aug 28. PubMed PMID: 26222916.

15: Hill KE, Gieseg MA, Bridges J, Chambers JP. The pharmacokinetics of methimazole in a novel lipophilic formulation administered transdermally to healthy cats. N Z Vet J. 2014 Jul;62(4):208-13. doi: 10.1080/00480169.2013.875990. Epub 2014 Feb 28. PubMed PMID: 24350893.